BenchChemオンラインストアへようこそ!

1,3-Di-HABA Kanamycin A

Pharmaceutical Analysis Quality Control Reference Standards

1,3-Di-HABA Kanamycin A is the EP-specified Impurity B (Monograph 35.1) for amikacin—a structurally defined, di-acylated reference standard that is non-interchangeable with other kanamycin derivatives. Its unique chromatographic profile is critical for HPLC method development, system suitability testing, and quantitative impurity profiling in amikacin sulfate APIs and finished drug products. For generic manufacturers, this standard is mandatory for demonstrating analytical method equivalency in ANDA submissions and ensuring batch-to-batch EP compliance. Substituting with kanamycin A or positional isomers (e.g., 3''-HABA Kanamycin A) invalidates analytical methods and compromises regulatory filings. Procure with full Certificate of Analysis including HPLC, NMR, and MS data to support QC batch release and synthesis optimization.

Molecular Formula C₂₆H₅₀N₆O₁₅
Molecular Weight 686.71
CAS No. 927821-99-6
Cat. No. B1146674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-HABA Kanamycin A
CAS927821-99-6
SynonymsO-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1,N3-bis[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine;  Amikacin EP Impurity B
Molecular FormulaC₂₆H₅₀N₆O₁₅
Molecular Weight686.71
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O
InChIInChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Di-HABA Kanamycin A (CAS 927821-99-6): Aminoglycoside Derivative for Impurity Analysis and Reference Standards


1,3-Di-HABA Kanamycin A is a semi-synthetic derivative of the aminoglycoside antibiotic kanamycin A, characterized by the acylation of the 2-deoxystreptamine core at the C-1 and C-3 amino groups with L-4-amino-2-hydroxybutyric acid (L-HABA) [1]. With a molecular formula of C26H50N6O15 and a molecular weight of 686.71 g/mol, this compound is primarily recognized and utilized as a specified impurity (Impurity B) in the European Pharmacopoeia monograph for the antibiotic amikacin [1][2]. It serves as a critical analytical reference standard for the development, validation, and quality control of amikacin active pharmaceutical ingredients (APIs) and their formulations [2].

Why 1,3-Di-HABA Kanamycin A Cannot Be Substituted with Other Kanamycin Derivatives in Analytical Applications


In the context of pharmaceutical analysis and quality control, the concept of 'generic substitution' is not applicable. 1,3-Di-HABA Kanamycin A is a specific, structurally defined impurity of amikacin [1]. Its presence and quantification are governed by pharmacopoeial monographs (e.g., European Pharmacopoeia) [2]. Substituting it with a different kanamycin derivative, such as kanamycin A, amikacin, or a different positional isomer (e.g., 3''-HABA Kanamycin A), would invalidate analytical methods, lead to incorrect impurity profiling, and ultimately compromise the safety and efficacy assessment of the final amikacin drug product. The compound's unique chromatographic behavior and its role as a reference marker are non-interchangeable [1].

Quantitative Evidence for 1,3-Di-HABA Kanamycin A (CAS 927821-99-6) Selection


Regulatory Specification: Defined as EP Impurity B in Amikacin Monograph

1,3-Di-HABA Kanamycin A is officially designated as Impurity B in the European Pharmacopoeia (EP) monograph for Amikacin Sulfate [1]. This regulatory specification mandates its use as a reference standard for impurity profiling and method validation in amikacin API and finished product testing [1]. In contrast, other positional isomers (e.g., 3''-HABA Kanamycin A) are designated as different impurities (e.g., Impurity A, C, E, F) and are not interchangeable [1].

Pharmaceutical Analysis Quality Control Reference Standards

Reduced Antibacterial Activity: A Defining Characteristic as a Synthetic Side-Product

The antibacterial activity of 1,3-Di-HABA Kanamycin A is significantly reduced compared to its parent drug, amikacin, which is acylated only at the C-1 position [1]. This is a known property of di-acylated positional isomers of amikacin [1]. The reduced activity is a defining feature that confirms its identity as a low-activity synthetic impurity rather than an active pharmaceutical ingredient [1].

Antibiotic Resistance Structure-Activity Relationship Synthetic Chemistry

Distinct Chromatographic Profile: A Critical Parameter for Method Validation

1,3-Di-HABA Kanamycin A exhibits a distinct chromatographic retention time when analyzed using liquid chromatography methods, enabling its separation and quantification from amikacin and other impurities [1]. The resolution of this impurity is a critical parameter in the validation of HPLC methods for amikacin [1]. Its unique retention behavior allows for the accurate assessment of amikacin purity, which is not possible with a generic kanamycin standard.

HPLC Method Development Impurity Profiling Method Validation

Key Application Scenarios for 1,3-Di-HABA Kanamycin A (CAS 927821-99-6)


Pharmaceutical Quality Control and Method Validation for Amikacin

This compound is indispensable as a reference standard in pharmaceutical QC laboratories for the development and validation of analytical methods (e.g., HPLC) used to quantify Impurity B in amikacin sulfate drug substance and drug product [1]. Its use ensures compliance with European Pharmacopoeia (EP) specifications for impurity limits [1].

Abbreviated New Drug Application (ANDA) Development

For generic drug manufacturers developing an ANDA for amikacin, 1,3-Di-HABA Kanamycin A is a required reference standard to demonstrate analytical method equivalency and to control impurity levels within the limits established by the reference listed drug (RLD) and regulatory pharmacopoeias [1].

Synthetic Process Development and Optimization

Researchers optimizing the synthesis of amikacin use 1,3-Di-HABA Kanamycin A to monitor and quantify the formation of this specific di-acylated side-product [2]. Its presence serves as a marker for reaction selectivity, enabling chemists to refine conditions and maximize the yield of the desired mono-acylated product, amikacin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Di-HABA Kanamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.